Caffeine,[1-methyl-14c]
Description
Contextual Significance of Isotopic Labeling in Chemical Biology and Pharmaceutical Research
Isotopic labeling is a powerful technique that involves the incorporation of isotopes, such as stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C), into molecules to track their journey through biological and chemical processes. musechem.comstudysmarter.co.ukfiveable.me This methodology is of paramount importance in chemical biology and pharmaceutical research, providing unparalleled insights into drug absorption, distribution, metabolism, and excretion (ADME) studies. musechem.comopenmedscience.com By replacing a specific atom in a molecule with its isotopic variant, scientists can follow the molecule's transformations and interactions without significantly altering its chemical behavior. studysmarter.co.uk This ability to trace molecular pathways is crucial for understanding drug mechanisms, identifying metabolic products, and assessing the safety and efficacy of new therapeutic agents. musechem.comopenmedscience.comchemrxiv.org
Fundamental Principles of Carbon-14 (B1195169) Tracers in Mechanistic and Metabolic Studies
Carbon-14 (¹⁴C) is a particularly valuable radioisotope for tracer studies in organic and biological chemistry. nih.govnih.gov Its long half-life of 5,730 years ensures stability throughout the course of most experiments, and its presence in virtually all organic molecules makes it an ideal label for a wide range of compounds. nih.govnih.gov The low-energy beta particles emitted by ¹⁴C can be readily detected and quantified using techniques like liquid scintillation counting, allowing for sensitive tracking of the labeled molecule and its metabolites even at low concentrations. openmedscience.comnih.gov In mechanistic and metabolic studies, ¹⁴C-labeled compounds enable researchers to elucidate complex biochemical pathways, determine the rate and extent of metabolic conversions, and identify the ultimate fate of a substance within an organism. nih.govnih.govfrontiersin.org
Historical Overview of [1-methyl-14C]-Caffeine Applications in Scientific Inquiry
The use of [1-methyl-14C]-caffeine in scientific research has a rich history, primarily centered on understanding the metabolism and pharmacokinetics of caffeine (B1668208), one of the world's most widely consumed psychoactive substances. nih.govfrontiersin.org Early studies utilizing this radiotracer were instrumental in mapping the primary metabolic pathways of caffeine in humans and various animal models. nih.govpopline.orgresearchgate.net These investigations revealed that the N-demethylation of the methyl group at the 1-position is a key step in caffeine's biotransformation. nih.govfrontiersin.org Over the years, research with [1-methyl-14C]-caffeine has expanded to include studies on enzyme kinetics, particularly the activity of cytochrome P450 enzymes responsible for its metabolism, and its use as a probe for liver function. nih.govfrontiersin.orglivermetabolism.com Furthermore, its application has extended to environmental science, where it has been used to study the biodegradation of caffeine in soil and water systems. cdnsciencepub.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
77196-81-7 |
|---|---|
Molecular Formula |
C8H10N4O2 |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
3,7-dimethyl-1-(114C)methylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i3+2 |
InChI Key |
RYYVLZVUVIJVGH-YZRHJBSPSA-N |
SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Isomeric SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)[14CH3] |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Other CAS No. |
77196-81-7 |
Synonyms |
1-methylcaffeine |
Origin of Product |
United States |
Radiochemical Synthesis and Characterization of 1 Methyl 14c Caffeine
Strategies for Carbon-14 (B1195169) Incorporation at the 1-Methyl Position
The introduction of a Carbon-14 atom specifically at the 1-methyl position of the caffeine (B1668208) molecule is a nuanced process that can be achieved through several synthetic strategies. These approaches primarily involve the methylation of a suitable precursor using a radiolabeled methylating agent. The choice of strategy often depends on the desired specific activity, radiochemical yield, and the availability of starting materials.
Selection of Radiolabeled Precursors for 1-Methylation
The most direct and commonly employed method for the synthesis of [1-methyl-14C]-caffeine involves the use of a radiolabeled methylating agent. rsc.orgimrpress.comcapes.gov.brrevvity.com These agents contain a Carbon-14 atom within the methyl group that will be transferred to the precursor molecule.
Key radiolabeled methylating agents include:
[¹⁴C]Methyl iodide ([¹⁴C]H₃I): This is a frequently used precursor due to its high reactivity, which facilitates the methylation of the nitrogen atom at the 1-position of a suitable xanthine (B1682287) derivative. rsc.org
S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM): In biosynthetic studies, [¹⁴C]SAM is a crucial methyl donor. sci-hub.se It is the natural methyl group donor in the biological synthesis of caffeine in plants like tea (Camellia sinensis) and coffee (Coffea arabica). sci-hub.senih.gov
The selection of the appropriate precursor is dictated by the specific synthetic route being employed, with [¹⁴C]methyl iodide being more common in chemical syntheses and [¹⁴C]SAM being central to enzymatic or biosynthetic approaches.
Partial Synthesis Routes from Xanthine Derivatives
Partial synthesis, which starts from a pre-existing xanthine structure, is a highly efficient method for producing [1-methyl-14C]-caffeine. revvity.comcdnsciencepub.com This approach leverages the availability of various xanthine derivatives that can be selectively methylated at the N-1 position.
A key precursor for this route is 3,7-dimethylxanthine , more commonly known as theobromine (B1682246) . rsc.org The synthesis proceeds by reacting theobromine with a labeled methylating agent, such as [¹⁴C]methyl iodide. rsc.org The reaction is typically carried out in the presence of a base to deprotonate the nitrogen at the 1-position, making it nucleophilic and receptive to methylation.
Another potential precursor is 1-methylxanthine (B19228) . cdnsciencepub.comarvojournals.org However, its use requires subsequent methylation at the 3- and 7-positions to yield caffeine, making the synthesis more complex. The choice of precursor is critical for achieving regioselectivity and maximizing the yield of the desired [1-methyl-14C]-caffeine isomer.
Total Synthesis Approaches Utilizing ¹⁴C-Labeled Building Blocks
Methodologies for Radiochemical Purity Assessment
Ensuring the radiochemical purity of the synthesized [1-methyl-14C]-caffeine is paramount for the validity of any subsequent experimental work. Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form. Several chromatographic techniques are employed for this critical assessment. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) with Radiometric Detection
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of radiolabeled compounds. nih.govnih.gov When coupled with a radiometric detector, it allows for the separation and quantification of the radioactive components in a sample. berthold.com
For the analysis of [1-methyl-14C]-caffeine, a reversed-phase HPLC system is typically employed. nih.gov A common setup involves a C18 column and a gradient elution system. nih.gov For instance, a method has been developed using an end-capped C18 reversed-phase column with a dual solvent system for the simultaneous analysis of [1-methyl-14C]-caffeine and its major radiolabeled metabolites. nih.gov The eluent from the column passes through a UV detector to identify the non-radioactive standard and then through a radiometric flow detector (or fractions are collected for liquid scintillation counting) to measure the radioactivity of the separated components. nih.govberthold.com This allows for the determination of the percentage of radioactivity associated with the caffeine peak, thereby establishing the radiochemical purity.
Thin-Layer Chromatography (TLC) with Autoradiographic Analysis
Thin-Layer Chromatography (TLC) provides a simpler and more rapid method for assessing radiochemical purity, though it may offer lower resolution compared to HPLC. revvity.com In this technique, the radiolabeled caffeine sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. researchgate.net The plate is then developed in a suitable solvent system, which separates the components based on their differential partitioning between the stationary and mobile phases.
After development, the separated radioactive spots are visualized using autoradiography. researchgate.netnih.gov This involves placing the TLC plate in contact with X-ray film or a phosphor imaging screen. The radiation emitted from the ¹⁴C-labeled compounds exposes the film or screen, creating a visual record of the location and intensity of the radioactive spots. By comparing the position of the radioactive spot with that of a co-chromatographed non-radioactive caffeine standard, the identity of the radiolabeled compound can be confirmed. The relative intensity of the spot corresponding to caffeine versus any impurity spots provides a measure of the radiochemical purity.
Determination of Specific Activity
The specific activity of a radiolabeled compound, such as [1-methyl-14C]-caffeine, is a critical parameter that defines the ratio of the radioactivity to the mass of the substance. wuxiapptec.com It is typically expressed in units of Becquerels per mole (Bq/mol) or Curies per millimole (Ci/mmol). wuxiapptec.com For carbon-14 labeled compounds, the theoretical maximum specific activity is approximately 62.4 mCi/mmol. wuxiapptec.com However, in practice, the specific activity of commercially available [1-methyl-14C]-caffeine often falls within a range of 40-60 mCi/mmol (1480-2220 MBq/mmol). revvity.com This discrepancy is due to the isotopic dilution with stable carbon-12, which is ubiquitous in the starting materials and reagents used during synthesis. wuxiapptec.com
Several analytical methods are employed to determine the specific activity of [1-methyl-14C]-caffeine. A common approach involves the combustion of a known mass of the compound to convert the carbon into carbon dioxide (CO2). nih.gov The total amount of carbon can be determined using an elemental analyzer, while the radioactivity of the collected 14CO2 is measured using liquid scintillation counting (LSC) or a gas activity detector. nih.gov LSC is a widely used and effective technique for quantifying the beta-emitting 14C isotope. nih.gov More rapid methods are also being developed that allow for online measurement of both the CO2 and 14C content, significantly reducing the analysis time compared to traditional LSC methods. nih.gov
The accurate determination of specific activity is crucial for experimental design in metabolic and pharmacokinetic studies, as it directly influences the sensitivity and quantitative accuracy of the measurements.
Table 1: Specific Activity of [1-methyl-14C]-Caffeine
| Parameter | Value | Reference |
|---|---|---|
| Theoretical Maximum Specific Activity (¹⁴C) | 62.4 mCi/mmol | wuxiapptec.com |
| Typical Specific Activity Range | 40-60 mCi/mmol (1480-2220 MBq/mmol) | revvity.com |
Isotopic and Chemical Stability Considerations for [1-methyl-14c]-Caffeine
The stability of radiolabeled compounds like [1-methyl-14C]-caffeine is a critical factor for ensuring the reliability of research data. Stability is influenced by both the inherent properties of the molecule and external factors. When stored at -20°C in its original ethanol (B145695) solvent and at its original concentration, [1-methyl-14C]-caffeine exhibits an initial decomposition rate of approximately 0.1% per month from the date of purification. revvity.com It is important to note that this decomposition is nonlinear and can accelerate over time; therefore, it is not directly correlated with the long half-life of the carbon-14 isotope (approximately 5730 years). revvity.combiotrend.com
The primary mechanism of degradation for radiolabeled compounds is radiolysis, where the radiation emitted by the radionuclide interacts with the compound itself or the surrounding solvent molecules. dergipark.org.tr This can lead to the formation of free radicals and other reactive species, which in turn can cause chemical degradation of the labeled molecule. dergipark.org.tr For caffeine in an aqueous medium, studies have shown significant radiolytic degradation upon exposure to gamma radiation. nih.gov While solid caffeine is more stable, the presence of a solvent, especially water, can facilitate radiolysis. nih.gov To mitigate degradation, antioxidants such as ascorbic acid may be added to formulations of radiopharmaceuticals. dergipark.org.trmazums.ac.ir
Due to the potential for degradation, it is advisable to check the purity of [1-methyl-14C]-caffeine prior to use, especially after prolonged storage. revvity.com Proper storage conditions, including low temperature and protection from light, are essential for maintaining the isotopic and chemical integrity of the compound. revvity.com
Table 2: Stability of [1-methyl-14C]-Caffeine
| Storage Condition | Initial Decomposition Rate | Key Considerations | Reference |
|---|
Quality Control and Validation in Radiolabeled Compound Production
Rigorous quality control (QC) and validation are paramount in the production of radiolabeled compounds to ensure their identity, purity, and suitability for their intended research applications. iaea.orgmoravek.com For [1-methyl-14C]-caffeine, QC procedures are implemented at various stages, from the starting materials to the final product. iaea.org
A key aspect of QC is the determination of radiochemical purity, which is defined as the proportion of the total radioactivity present in the specified chemical form of the compound. snmjournals.org High-performance liquid chromatography (HPLC) is a principal technique used for this purpose. researchgate.netnih.gov For [1-methyl-14C]-caffeine, a common method involves using a Zorbax RX C-8 column with a mobile phase of 1% triethylammonium (B8662869) acetate (B1210297) (pH 4.0) and acetonitrile (B52724) (9:1). revvity.com This method allows for the separation of caffeine from potential radiochemical impurities. revvity.com Thin-layer chromatography (TLC) is another rapid and economical method that can be used to assess radiochemical purity. dergipark.org.trmazums.ac.ir
Validation of these analytical methods is crucial to ensure they are accurate, specific, robust, and linear over the expected concentration range. researchgate.net The validation process demonstrates that the chosen analytical procedure can reliably detect and quantify the radiolabeled compound and its impurities. researchgate.net
Beyond radiochemical purity, a comprehensive QC program for radiolabeled compounds also includes tests for:
Radionuclidic purity: Ensuring that the radioactivity originates solely from the specified radionuclide (¹⁴C in this case). snmjournals.org
Chemical purity: Assessing the presence of non-radioactive chemical impurities. snmjournals.org
Specific activity: As detailed in section 2.3. wuxiapptec.com
These QC measures, performed at appropriate intervals, guarantee the quality and consistency of each batch of [1-methyl-14C]-caffeine. revvity.comiaea.org
Table 3: Quality Control Parameters for Radiolabeled Compounds
| QC Parameter | Description | Common Analytical Techniques | Reference |
|---|---|---|---|
| Radiochemical Purity | Proportion of radioactivity in the desired chemical form. | HPLC, TLC | revvity.comsnmjournals.org |
| Radionuclidic Purity | Proportion of total radioactivity due to the specified radionuclide. | Gamma Spectroscopy, Decay Analysis | snmjournals.org |
| Chemical Purity | Presence and quantity of non-radioactive chemical impurities. | HPLC, Mass Spectrometry | snmjournals.org |
Methodological Frameworks for Utilizing 1 Methyl 14c Caffeine in Biochemical Investigations
In Vitro Metabolic Profiling and Metabolite Identification
In vitro systems are fundamental for studying drug metabolism in a controlled environment, isolating specific biological components to understand their direct effects on a substrate. The use of [1-methyl-14C]-caffeine in these systems enables researchers to meticulously track the distribution of the radiolabel through various metabolic products.
The investigation of caffeine (B1668208) metabolism often begins with the preparation of subcellular fractions, primarily hepatic microsomes, which are rich in cytochrome P450 (CYP) enzymes responsible for the majority of caffeine's biotransformation. if-pan.krakow.plmdpi.com The process involves homogenizing liver tissue and isolating the microsomal fraction through differential centrifugation. These microsomes are then incubated with [1-methyl-14C]-caffeine in a controlled buffer system. nih.govfrontiersin.org
A typical incubation mixture contains the hepatic microsomes, [1-methyl-14C]-caffeine, and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-generating system, as CYP enzymes are NADPH-dependent. frontiersin.orgnih.gov The reaction is initiated by adding the NADPH system and is carried out at a physiological temperature (e.g., 37°C) for a specific duration. The reaction is then terminated, often by adding a solvent like methanol (B129727) or acetonitrile (B52724), to precipitate proteins and halt enzymatic activity.
Following incubation, the separation and analysis of the resulting metabolites are crucial. High-performance liquid chromatography (HPLC) is the principal technique for separating caffeine from its various metabolites. nih.govresearchgate.net The eluent from the HPLC column is passed through a radioactivity detector (e.g., a liquid scintillation counter) to specifically quantify the 14C-labeled compounds. nih.govresearchgate.net This radiometric detection is highly sensitive and allows for the precise measurement of even minor metabolites. mz-at.derevvity.com
In studies using [1-methyl-14C]-caffeine, the radiolabel is tracked to identify all metabolites that retain the 1-methyl group. Research has successfully identified and quantified several key urinary metabolites derived from this labeled precursor. nih.govresearchgate.net The major metabolites found in human urine following oral administration of [1-methyl-14C]-caffeine include 1-methylxanthine (B19228) and 1-methyluric acid. nih.govresearchgate.net
Table 1: Principal Urinary Metabolites Identified from [1-methyl-14C]-Caffeine Administration in Humans
| Metabolite | Percentage of Administered Dose | Citation |
| 5-acetylamino-6-amino-3-methyluracil | 7% - 35% | nih.govresearchgate.net |
| 1-methylxanthine | ~18% | nih.govresearchgate.net |
| 1-methyluric acid | ~15% | nih.govresearchgate.net |
This table summarizes the distribution of major radiolabeled metabolites found in human urine, highlighting the products that retain the 14C-label from the 1-methyl position of caffeine.
The specific labeling at the 1-methyl position is instrumental in elucidating the N1-demethylation pathway. This pathway is a key route in caffeine metabolism, leading to the formation of theobromine (B1682246). frontiersin.orgmdpi.com However, subsequent metabolism of other dimethylxanthines can also lead to products retaining the 1-methyl group.
The presence of radiolabeled 1-methylxanthine and 1-methyluric acid in metabolic profiles confirms that the 1-methyl group remains attached during other metabolic transformations, such as N3- and N7-demethylation and subsequent oxidation. nih.govresearchgate.netnih.gov For example, the primary human metabolite of caffeine, paraxanthine (B195701) (1,7-dimethylxanthine), is formed via N3-demethylation. frontiersin.orgnih.govpharmgkb.org The subsequent removal of the 7-methyl group from paraxanthine yields 1-methylxanthine, which will be radiolabeled if the parent caffeine was [1-methyl-14C]-caffeine. mdpi.com This product can be further oxidized by xanthine (B1682287) oxidase to form 1-methyluric acid. mdpi.com Therefore, tracking the 14C label allows for a quantitative assessment of the flux through these specific metabolic routes. In Nigerian children, for instance, N1-demethylation was found to account for 13.7% of caffeine metabolism. ui.edu.ng
Identification and Quantification of Radiolabeled Metabolites
Enzymatic Kinetic Analysis and Substrate Specificity Studies
Understanding the enzymes involved in caffeine metabolism and their kinetic properties is essential for predicting metabolic rates and potential drug interactions. [1-methyl-14C]-caffeine serves as a valuable substrate in these enzymatic assays.
The cytochrome P450 superfamily, particularly the CYP1A2 isoform, is the primary catalyst for caffeine demethylation in the human liver. if-pan.krakow.plmdpi.comfrontiersin.org Studies using human liver microsomes and cDNA-expressed CYP isoforms have established that CYP1A2 is a key enzyme catalyzing N1-demethylation. if-pan.krakow.pl While N3-demethylation to paraxanthine is the main metabolic pathway (around 80-90%), N1-demethylation to theobromine accounts for a smaller but significant portion (about 7-12%) of caffeine metabolism, a reaction also mediated by CYP1A2. mdpi.comfrontiersin.orgpharmgkb.org
The contribution of different CYP isoforms can be concentration-dependent. if-pan.krakow.pl In rats, at a caffeine concentration of 100 μM, CYP1A2 contributes significantly to 1-N-demethylation (37.5%). if-pan.krakow.pl In humans, CYP1A2 is also the chief enzyme for 1-N-demethylation, accounting for approximately 75% of this specific reaction. if-pan.krakow.pl While other isoforms like CYP2E1 may contribute to a lesser extent to 1-N-demethylation, CYP1A2 is considered the most pivotal. if-pan.krakow.pl The caffeine breath test, which can use 14C-labeled caffeine, is an in vivo method to measure CYP1A activity by detecting labeled CO2 in the breath after demethylation. oup.com
Table 2: Kinetic Parameters of N1-demethylase (NdmA) from Pseudomonas putida
| Substrate | K_M (μM) | k_cat_ (min⁻¹) | Citation |
| Caffeine | 37 | 190 | uniprot.org |
| Theophylline (B1681296) | 9.1 | - | uniprot.org |
| Paraxanthine | 53 | - | uniprot.org |
| 1-methylxanthine | 270 | - | uniprot.org |
This table presents kinetic data for the bacterial enzyme NdmA, which specifically catalyzes N1-demethylation, demonstrating its substrate specificity. K_M_ (Michaelis constant) indicates substrate affinity, and k_cat_ (turnover number) indicates catalytic rate. Data collected at pH 7.5 and 30°C.
The metabolism of caffeine via CYP1A2 is susceptible to both inhibition and induction by various xenobiotics, including drugs, dietary components, and environmental factors. if-pan.krakow.plfrontiersin.org Utilizing [1-methyl-14C]-caffeine allows for precise measurement of how these compounds affect the rate of demethylation.
Enzyme inhibition can lead to decreased clearance and prolonged half-life of caffeine. For example, fluvoxamine (B1237835) is a potent inhibitor of CYP1A2. if-pan.krakow.pl Certain plant-derived compounds, such as furanocoumarins found in grapefruit juice, can also inhibit caffeine metabolism, decreasing its clearance. frontiersin.orgsfu.cacoffeeandhealth.org In vitro studies using human liver microsomes and [1-methyl-14C]-caffeine have demonstrated that furanocoumarins like 8-methoxypsoralen (8-MOP) are potent, mechanism-based inhibitors of CYP1A2. frontiersin.orgsfu.ca Acutely administered 8-MOP was shown to inhibit caffeine metabolism in mice. tandfonline.com
Conversely, enzyme induction can accelerate caffeine metabolism. Smoking is a well-known inducer of CYP1A2, nearly doubling the rate of caffeine metabolism. coffeeandhealth.org Some studies in rats have suggested that at high doses, caffeine may induce its own metabolism through the induction of CYP1A. if-pan.krakow.pl The study of these phenomena is critical for understanding drug-drug and drug-food interactions, and [1-methyl-14C]-caffeine provides a sensitive probe for quantifying these effects on specific metabolic pathways.
Investigation of Cytochrome P450 Isoform (e.g., CYP1A2) Contributions to 1-Methyl Demethylation
Receptor Binding Assays and Ligand-Target Interactions
[1-methyl-14C]-caffeine is instrumental in characterizing the interactions between ligands and their corresponding receptors, particularly adenosine (B11128) receptors, for which caffeine acts as a non-selective antagonist. revvity.com These assays are fundamental in drug discovery and understanding the pharmacological effects of various compounds. sygnaturediscovery.comcreative-biolabs.com
Saturation Binding Experiments for Receptor Density Determination
Saturation binding assays utilizing [1-methyl-14C]-caffeine are employed to determine the density of specific receptors (Bmax) in a given tissue or cell preparation. In these experiments, increasing concentrations of [1-methyl-14C]-caffeine are incubated with the biological sample until receptor saturation is achieved. By measuring the amount of radiolabel bound at saturation, researchers can quantify the total number of available receptors. This technique is crucial for understanding physiological and pathological changes in receptor expression.
Key parameters obtained from saturation binding experiments include:
Bmax (Maximum Binding Capacity): Represents the total concentration of receptors in the sample.
Kd (Dissociation Constant): Indicates the affinity of the radioligand for the receptor. A lower Kd value signifies higher affinity.
These experiments provide foundational data for subsequent competitive binding assays and for characterizing the receptor population in various tissues.
Competition Binding Assays for Ligand Affinity and Selectivity Analysis
Competition binding assays are a cornerstone for determining the affinity (Ki) and selectivity of unlabeled compounds for a specific receptor. sygnaturediscovery.comcreative-biolabs.comnanotempertech.com In this setup, a fixed concentration of [1-methyl-14C]-caffeine is co-incubated with varying concentrations of a non-labeled "competitor" compound. creative-biolabs.comnanotempertech.com The competitor compound displaces the radiolabeled caffeine from the receptor binding sites in a concentration-dependent manner. nanotempertech.com
By measuring the reduction in bound radioactivity, an inhibition curve is generated, from which the IC50 value (the concentration of the competitor that displaces 50% of the bound radioligand) is determined. The affinity of the unlabeled ligand (Ki) can then be calculated using the Cheng-Prusoff equation, which takes into account the affinity of the radioligand (Kd) for the receptor. acs.org This method is invaluable for screening new drug candidates and for understanding the structure-activity relationships of different ligands at adenosine receptors. nih.govnih.gov
Biosynthetic Pathway Elucidation in Biological Systems (e.g., Plants)
The use of radiolabeled precursors, including [1-methyl-14C]-caffeine and its antecedents, has been pivotal in mapping the intricate biosynthetic pathways of purine (B94841) alkaloids in plants like coffee (Coffea arabica) and tea (Camellia sinensis). imrpress.comnih.gov
Tracer Experiments with Labeled Precursors and Plant Tissues
Tracer experiments involve feeding plant tissues, such as young leaves or fruits, with a radiolabeled compound and tracking its conversion into other molecules over time. researchgate.netresearchgate.net For instance, by supplying L-methionine-(methyl-14C) along with potential precursors, researchers have identified key intermediates in caffeine biosynthesis. researchgate.net Pulse-chase experiments, where a "pulse" of a radiolabeled substrate like [8-14C]xanthosine is followed by a "chase" with an unlabeled substrate, have been instrumental in determining the sequence of reactions. imrpress.com These studies have demonstrated that young leaves have a high capacity for caffeine biosynthesis, which diminishes as the leaves mature. researchgate.net
Identification of Intermediate Compounds in Purine Alkaloid Biogenesis
Through the use of radiolabeled compounds, including [1-methyl-14C]-caffeine for catabolic studies, scientists have successfully identified and confirmed the roles of several key intermediate compounds in the caffeine biosynthetic pathway. nih.gov These experiments have solidified the primary pathway from xanthosine (B1684192) to caffeine as follows:
Xanthosine → 7-methylxanthosine (B1261978) → 7-methylxanthine (B127787) → Theobromine → Caffeine. imrpress.comnih.gov
Studies have shown that compounds like theobromine and 7-methylxanthine are direct precursors to caffeine. researchgate.net The conversion of [2-14C]theobromine to [14C]caffeine has been observed in coffee leaves, confirming its role as the immediate precursor. scribd.com Conversely, compounds like theophylline are not on the primary biosynthetic pathway but are involved in caffeine catabolism. researchgate.netscribd.com
| Precursor Fed to Plant Tissue | Observed Labeled Products | Conclusion |
| L-methionine-(methyl-14C) + Theobromine | Enhanced 14C-incorporation into Caffeine | Theobromine is a precursor to caffeine. researchgate.net |
| L-methionine-(methyl-14C) + 7-methylxanthine | Enhanced 14C-incorporation into Caffeine | 7-methylxanthine is a precursor to caffeine. researchgate.net |
| [8-14C]xanthosine | 7-methylxanthine, Theobromine, Caffeine | Xanthosine is an early precursor in the pathway. imrpress.com |
| [2-14C]Theobromine | [14C]Caffeine | Theobromine is the direct precursor to caffeine. scribd.com |
Microbial and Enzymatic Degradation Studies
[1-methyl-14C]-caffeine is also a valuable tool for investigating the breakdown of caffeine by microorganisms and enzymes. These studies are important for understanding the environmental fate of caffeine and for potential biotechnological applications like decaffeination. weebly.comresearchgate.net
Bacteria and fungi have been shown to degrade caffeine, often utilizing it as a source of carbon and nitrogen. weebly.comresearchgate.net The primary mechanism of bacterial caffeine degradation is N-demethylation, where the methyl groups are sequentially removed. nih.govmdpi.com In many bacteria, the degradation pathway proceeds as follows:
Caffeine → Theobromine (or Paraxanthine) → 7-methylxanthine → Xanthine → Uric Acid. nih.govimrpress.com
Tracer studies using [1-methyl-14C]-caffeine allow researchers to follow the transfer of the radiolabeled methyl group to various metabolites, confirming the sequence of demethylation. ethernet.edu.et For example, the detection of radiolabeled CO2 from [1-methyl-14C]-caffeine in plant leaves demonstrates the complete degradation of the methyl group. scribd.com In human metabolism studies, analysis of urine after administration of [1-methyl-14C]-caffeine has helped identify major metabolites like 1-methylxanthine and 1-methyluric acid. nih.gov
Enzymes involved in this process, such as caffeine N-demethylases, have been identified and characterized. nih.govmdpi.com These enzymes exhibit specificity for different methyl positions on the xanthine ring. nih.gov Understanding these microbial and enzymatic degradation pathways opens possibilities for developing biological decaffeination processes. weebly.com
| Organism/System | Degradation Pathway/Products | Key Findings |
| Pseudomonas putida CBB5 | N-demethylation: Caffeine → Theobromine → 7-methylxanthine → Xanthine | Identification of specific N-demethylase enzymes (NdmA, NdmB). nih.gov |
| Aspergillus niger | Theophylline → 3-methylxanthine (B41622) → Xanthine | Fungi can utilize a different initial demethylation step compared to many bacteria. nih.gov |
| Coffea arabica leaves | Catabolism: Caffeine → Theophylline → 3-methylxanthine → Xanthine → ... → CO2 | Plant catabolism follows a distinct pathway from biosynthesis, with slow degradation of caffeine itself. scribd.comimrpress.com |
| Humans (oral administration) | Metabolites: Paraxanthine, 1-methylxanthine, 1-methyluric acid | The N1-methyl group is retained in major urinary metabolites. nih.govmdpi.com |
Characterization of Caffeine-Degrading Microorganisms and Strains
The identification and characterization of microorganisms capable of utilizing caffeine as a sole source of carbon and nitrogen are crucial for applications in bioremediation and industrial processes like coffee and tea decaffeination. [1-methyl-14C]-Caffeine is instrumental in these studies, providing a clear marker for the initial step of N-demethylation, a common pathway in bacterial caffeine degradation. nih.gov
The fundamental principle behind using [1-methyl-14C]-Caffeine is to track the radioactivity as the microorganism metabolizes the compound. When a bacterium cleaves the 1-methyl group, the resulting [14C]-labeled product (typically formaldehyde) is further metabolized, often leading to the production of 14CO2. cdnsciencepub.com This mineralization can be quantified, offering a direct measure of the microorganism's ability to initiate caffeine degradation at the N-1 position.
A typical experimental setup involves incubating a microbial culture in a minimal salts medium with [1-methyl-14C]-Caffeine as the sole carbon and nitrogen source. The culture is placed in a sealed microcosm that allows for the trapping of evolved 14CO2. The amount of radioactivity in the trapped CO2, the cell biomass, and the culture medium can be measured over time using liquid scintillation counting. cdnsciencepub.com
For instance, in a study characterizing Pseudomonas sp. Strain TH1, researchers utilized both [1-methyl-14C]-caffeine and [8-14C]-caffeine. When incubated with [1-methyl-14C]-caffeine, the strain rapidly mineralized the compound without the accumulation of detectable radioactive metabolites in the medium. cdnsciencepub.com This indicated that the initial attack was the removal of the 1-methyl group, and the subsequent degradation of the resulting molecule was swift. In contrast, when the same strain was incubated with [8-14C]-caffeine (labeled on the purine ring), the major transformation product identified was 3,7-dimethylxanthine (theobromine), confirming that the N-1 demethylation was the primary initial step. cdnsciencepub.com
The data gathered from such experiments allow for the determination of degradation kinetics and the identification of metabolic pathways. By comparing the fate of caffeine labeled at different positions, researchers can piece together the sequence of demethylation events.
| Microorganism | Radiolabeled Substrate(s) Used | Key Findings | Reference |
| Pseudomonas sp. Strain TH1 | [1-methyl-14C]-Caffeine, [8-14C]-Caffeine | Initiates degradation by demethylation at the N-1 position, leading to rapid mineralization. The primary metabolite from [8-14C]-Caffeine was 3,7-dimethylxanthine. | cdnsciencepub.com |
| Pseudomonas putida L | [2-14C]Caffeine, [2-14C]Xanthine | Degradation proceeds via theobromine/paraxanthine to 7-methylxanthine, and then to xanthine. | scielo.br |
| Coffea arabica (plant tissue) | [2-14C]Caffeine | Degradation occurs via theophylline to 3-methylxanthine. | embrapa.br |
Isolation and Characterization of Enzymes Involved in Methyl Group Removal
Once a caffeine-degrading microorganism is identified, the next step is often to isolate and characterize the specific enzymes responsible for the catabolic process. The enzymes that remove methyl groups from caffeine are known as N-demethylases. nih.gov [1-methyl-14C]-Caffeine is a critical substrate in assays designed to track the activity of these enzymes during purification.
The isolation process typically begins with the preparation of a cell-free extract from the microorganism grown in a caffeine-rich medium to induce the expression of the relevant enzymes. This crude extract is then subjected to various protein purification techniques, such as ammonium (B1175870) sulfate (B86663) precipitation and column chromatography (e.g., ion exchange, size exclusion, affinity).
At each purification step, fractions are collected and assayed for N-demethylase activity. A common assay using [1-methyl-14C]-Caffeine measures the release of [14C]formaldehyde. The assay mixture typically contains a buffered solution, the enzyme fraction, and [1-methyl-14C]-Caffeine. After incubation, the reaction is stopped, and the radioactive [14C]formaldehyde is separated from the unreacted radiolabeled caffeine and other metabolites. This can be achieved through various methods, including solid-phase extraction. frontiersin.org The radioactivity of the fraction containing formaldehyde (B43269) is then quantified by liquid scintillation counting. The fraction with the highest specific activity (enzyme activity per unit of protein) is carried forward to the next purification step.
This methodological approach allows for the purification of specific N-demethylases. For example, studies on Pseudomonas putida CBB5 have led to the identification of a multi-component enzyme system responsible for N-demethylation. This system includes N-demethylases (NdmA and NdmB) which are Rieske [2Fe-2S] monooxygenases. nih.gov NdmA is specific for removing the N-1 methyl group, while NdmB is specific for the N-3 methyl group. nih.gov
While the direct use of [1-methyl-14C]-Caffeine for the isolation of these specific enzymes from bacteria is a logical extension of the assay principles, detailed published protocols are often focused on the broader metabolic pathway. However, the principle remains a standard biochemical technique for enzyme purification.
| Enzyme System Component | Function | Cofactors/Characteristics | Organism | Reference |
| NdmA | N-1 demethylase | Rieske [2Fe-2S] monooxygenase; requires NdmD (reductase) | Pseudomonas putida CBB5 | nih.gov |
| NdmB | N-3 demethylase | Rieske [2Fe-2S] monooxygenase; requires NdmD (reductase) | Pseudomonas putida CBB5 | nih.gov |
| NdmC | N-7 demethylase | - | Pseudomonas putida CBB5 | nih.gov |
| NdmD | Reductase | Provides electrons to NdmA and NdmB | Pseudomonas putida CBB5 | nih.gov |
| Xanthine Oxidase | C-8 oxidation | Oxidizes methylxanthines to methyluric acids | Pseudomonas putida L | scielo.br |
Advanced Analytical Techniques in Conjunction with 1 Methyl 14c Caffeine Research
Quantitative Radioanalysis Techniques
Quantitative radioanalysis forms the bedrock of studies involving [1-methyl-14c]-caffeine, enabling the measurement of radioactivity as a proxy for the concentration of the labeled compound and its metabolites.
Liquid Scintillation Counting (LSC) is a fundamental technique for the quantification of total radioactivity in samples containing [1-methyl-14c]-caffeine. researchgate.netnih.gov In this method, the sample is mixed with a liquid scintillation cocktail. The beta particles emitted by the 14C isotope interact with the solvent molecules in the cocktail, causing them to become excited. This energy is then transferred to a scintillator (or fluor), which emits photons of light upon returning to its ground state. iaea.org These light emissions are detected by photomultiplier tubes within the liquid scintillation counter, and the resulting count rate is proportional to the amount of radioactivity in the sample. iaea.org
This technique is widely applied to various biological matrices, including blood, saliva, urine, and feces, to determine the total concentration of radiolabeled equivalents (caffeine plus all its 14C-containing metabolites). researchgate.netnih.gov For instance, in studies of caffeine (B1668208) metabolism, LSC is used to quantify the total radioactivity in collected biological samples over time, providing a comprehensive picture of the absorption, distribution, and excretion of the administered radiolabeled dose. researchgate.netnih.gov While highly sensitive, LSC is susceptible to a phenomenon known as "quenching," where impurities or color in the sample can interfere with the light emission and detection process, potentially leading to inaccurate measurements. iaea.org
For a more detailed analysis beyond total radioactivity, radiometric detection systems are coupled with chromatographic techniques. cdnsciencepub.com This combination allows for the separation of [1-methyl-14c]-caffeine from its various radiolabeled metabolites, followed by the quantification of radioactivity in each separated component. This approach provides a powerful tool for elucidating metabolic pathways.
In this setup, the effluent from a chromatography column, typically a High-Performance Liquid Chromatography (HPLC) system, passes through a radiometric detector. This detector measures the radioactivity of the eluting compounds in real-time, generating a radiochromatogram. This radiochromatogram can then be compared with a standard chromatogram (often obtained using a UV detector) to identify and quantify the specific radiolabeled metabolites. nih.gov This method is crucial for determining the relative proportions of different metabolites in a biological sample, offering insights into the activity of metabolic enzymes like cytochrome P450 1A2. nih.govnih.gov
Liquid Scintillation Counting (LSC) for Total Radioactivity
Chromatographic Separation Methods for Radiolabeled Species
Chromatography is an indispensable tool in [1-methyl-14c]-caffeine research, providing the means to separate the parent compound from its structurally similar metabolites.
High-Performance Liquid Chromatography (HPLC) is the principal analytical technique for the separation and quantification of [1-methyl-14c]-caffeine and its metabolites. researchgate.netnih.gov The development of a robust HPLC method is critical for achieving accurate and reliable results. A typical HPLC method for caffeine analysis utilizes a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. nih.govcsun.edu
Method development involves optimizing several parameters to achieve good separation of all compounds of interest. These parameters include the choice of the stationary phase (the column), the mobile phase composition (the solvent mixture), the flow rate, and the detector settings. ejgm.co.ukphcogres.com For the analysis of [1-methyl-14c]-caffeine and its metabolites, a gradient elution is often employed, where the composition of the mobile phase is changed over the course of the analysis to effectively separate a complex mixture of compounds with varying polarities. nih.gov
Validation of the HPLC method is a crucial step to ensure its reliability. ejgm.co.ukphcogres.com This process involves assessing several performance characteristics, including:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. ejgm.co.ukphcogres.com
Accuracy: The closeness of the measured value to the true value. phcogres.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. phcogres.com
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. phcogres.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. phcogres.com
A well-validated HPLC method, often coupled with radiometric detection, allows for the sensitive and selective determination of [1-methyl-14c]-caffeine and its numerous metabolites in various biological samples. nih.gov
Table 1: Example of HPLC Method Parameters for [1-methyl-14c]-Caffeine Metabolite Analysis
| Parameter | Specification |
|---|---|
| Column | End-capped C18 reversed-phase |
| Mobile Phase | Gradient elution with a dual solvent system |
| Detection | UV spectrophotometry and radiometric detection |
| Analyte | [1-methyl-14c]caffeine and its major radiolabeled metabolites |
| Application | Analysis of caffeine metabolite patterns in urine |
This table is a representative example based on published methodologies. nih.gov
Thin-Layer Chromatography (TLC) is a valuable technique used for the rapid screening and purity assessment of [1-methyl-14c]-caffeine. sigmaaldrich.comresearchgate.net TLC is a form of planar chromatography where a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier, like a glass plate. uni-giessen.de A small spot of the sample is applied to the plate, which is then placed in a developing chamber with a suitable solvent (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates, leading to their separation. iaea.org
In the context of [1-methyl-14c]-caffeine research, TLC can be used to:
Check Radiochemical Purity: To ensure that the radiolabeled caffeine has not degraded and is free from radioactive impurities before its use in experiments. revvity.com
Preliminary Screening of Metabolites: To quickly separate and visualize the different radiolabeled compounds in a biological extract. researchgate.net
After separation, the spots corresponding to the different compounds can be visualized under UV light or by using a TLC scanner to detect the radioactivity. sigmaaldrich.com While not as quantitative or providing the high resolution of HPLC, TLC is a simple, cost-effective, and rapid method for these applications. researchgate.netresearchgate.net
Table 2: HPTLC Analysis of Caffeine
| Parameter | Value |
|---|---|
| Detection Wavelength | 254 nm |
| hRf Value | 56 |
| Regression Mode | Polynomial |
| Correlation Coefficient (r) | 0.9970 |
This table presents data from a High-Performance Thin-Layer Chromatography (HPTLC) analysis of caffeine. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Radio-Imaging Techniques
While less common in routine metabolic studies of caffeine, radio-imaging techniques offer the potential to visualize the distribution of [1-methyl-14c]-caffeine and its metabolites within the body. Techniques like autoradiography could be used to localize the radioactivity in tissue slices, providing a spatial map of where the compound and its derivatives accumulate. revvity.com More advanced in vivo imaging techniques like Positron Emission Tomography (PET) utilize positron-emitting isotopes. While 14C is a beta emitter, analogous studies have been performed with caffeine labeled with carbon-11 (B1219553) ([11C]caffeine), a positron emitter, to map its distribution in the brain and other organs in real-time. acs.org These imaging modalities provide a powerful visual complement to the quantitative data obtained from radioanalysis and chromatography. googleapis.com
Autoradiography for Ex Vivo Tissue Distribution at Microscopic Levels
Autoradiography is a highly effective imaging technique used to visualize the distribution of radiolabeled substances within tissues and organs. researchgate.netresearchgate.net In studies involving [1-methyl-14C]-caffeine, quantitative whole-body autoradiography allows for a macroscopic and microscopic assessment of the compound's localization after administration. researchgate.netresearchgate.net
Research utilizing whole-body autoradiography in mice injected with [1-methyl-14C]-caffeine has provided detailed insights into its distribution patterns. researchgate.netkarger.com Following intravenous administration, the technique reveals the specific sites where the radioactivity, and thus the caffeine-related compounds, accumulate or are retained.
Key findings from these autoradiographic studies indicate:
Early-Stage Distribution : At early time intervals (e.g., 0.1 to 3 hours post-administration), a notable retention of radioactivity is observed in several specific tissues. These include the lacrimal glands, seminal vesicle fluid, nasal and olfactory epithelium, and retinal melanocytes. researchgate.net
Central Nervous System and Adipose Tissue : The concentration of radioactivity is found to be comparatively lower in the central nervous system (CNS) and in adipose tissues. researchgate.net
Elimination Pathways : The liver and kidneys are identified as the primary organs involved in the excretion of radioactivity, highlighting their role as major routes of elimination for caffeine and its metabolites. researchgate.net
Late-Stage Localization : At later time points, localization within the liver becomes more specific, concentrating principally in the centrilobular region. researchgate.net
This level of detail, achievable through autoradiography, surpasses what can be obtained from methods that require tissue homogenization, as the spatial context of the compound's distribution is preserved. researchgate.net
Table 1: Ex Vivo Tissue Distribution of [1-methyl-14C]-Caffeine in Mice as Determined by Autoradiography
| Time Interval | Tissue/Region | Observation | Reference |
| Early | Lacrimal Glands | Retention of Radioactivity | researchgate.net |
| Early | Seminal Vesicle Fluid | Retention of Radioactivity | researchgate.net |
| Early | Nasal & Olfactory Epithelium | Retention of Radioactivity | researchgate.net |
| Early | Retinal Melanocytes | Retention of Radioactivity | researchgate.net |
| General | Central Nervous System (CNS) | Lower Levels of Radioactivity | researchgate.net |
| General | Adipose Tissue | Lower Levels of Radioactivity | researchgate.net |
| Late | Liver (Centrilobular Region) | Principal Site of Localization | researchgate.net |
| General | Liver & Kidneys | Major Routes of Elimination | researchgate.net |
Integration with Mass Spectrometry for Structural Elucidation of Metabolites
While autoradiography reveals where the radiolabeled carbon from [1-methyl-14C]-caffeine travels, it does not identify the chemical form of the radioactive molecules. To achieve this, researchers integrate autoradiography and radio-chromatography with mass spectrometry (MS). Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the identification and structural elucidation of drug metabolites in biological samples. researchgate.net
The process typically involves separating the metabolites from a biological matrix (such as urine or plasma) using high-performance liquid chromatography (HPLC). researchgate.netrevvity.com The eluent from the HPLC column can be split, with one portion going to a radioactivity detector to locate the ¹⁴C-containing compounds and the other portion directed into a mass spectrometer. tandfonline.com
High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which facilitate the determination of elemental compositions for the parent compound and its metabolites. researchgate.netnih.gov By comparing the mass of a metabolite to the parent drug, researchers can infer the type of metabolic transformation that has occurred (e.g., demethylation, oxidation, or hydration). researchgate.net
Tandem mass spectrometry (MS/MS or MS²) further refines the structural identification. In this technique, a specific metabolite ion is selected and fragmented, and the resulting fragmentation pattern provides detailed structural information, helping to pinpoint the exact site of metabolic modification. nih.gov
In the context of [1-methyl-14C]-caffeine, this integrated approach allows for the definitive identification of its numerous metabolites. The primary metabolic pathways for caffeine involve a series of demethylations and oxidations. mdpi.comnih.gov
Key metabolites identified using these methods include:
Paraxanthine (B195701) (1,7-dimethylxanthine) : The major metabolite of caffeine in humans. nih.gov
Theobromine (B1682246) (3,7-dimethylxanthine) nih.gov
Theophylline (B1681296) (1,3-dimethylxanthine) nih.gov
1-Methylxanthine (B19228) : Formed from the further demethylation of paraxanthine. mdpi.comnih.gov
1-Methyluric Acid mdpi.comnih.gov
The synthesis of labeled caffeine, including [1-methyl-14C]-caffeine, is crucial for these studies, and mass spectrometry is also used to characterize the labeled compound itself to ensure its purity and correct isotopic incorporation. researchgate.net
Table 2: Major Metabolites of Caffeine Identified via Mass Spectrometry
| Metabolite | Chemical Name | Precursor | Key Analytical Technique | Reference |
| Paraxanthine | 1,7-Dimethylxanthine | Caffeine | LC-MS | nih.gov |
| Theobromine | 3,7-Dimethylxanthine | Caffeine | LC-MS | nih.gov |
| Theophylline | 1,3-Dimethylxanthine | Caffeine | LC-MS | nih.gov |
| 1-Methylxanthine | 1-Methylxanthine | Paraxanthine | LC-MS | mdpi.comnih.gov |
| 1-Methyluric Acid | 1-Methyluric Acid | 1-Methylxanthine | LC-MS | mdpi.comnih.gov |
Mechanistic Insights and Contributions to Fundamental Chemical Biology
Elucidation of Specific Metabolic Pathways for Alkyl Group Demethylation
The use of Caffeine (B1668208), [1-methyl-14C] has been pivotal in dissecting the complex pathways of caffeine metabolism, particularly the demethylation processes. By tracing the ¹⁴C label, researchers can identify the specific metabolites that retain the 1-methyl group and those that are formed upon its removal.
In human metabolism studies, orally administered [1-methyl-¹⁴C]caffeine allowed for the detailed analysis of its biotransformation. researchgate.netnih.gov High-performance liquid chromatography (HPLC) combined with liquid-scintillation counting enabled the separation and quantification of various radiolabeled metabolites in blood, saliva, urine, and feces. researchgate.netnih.gov These studies revealed that the primary route of caffeine metabolism in humans is N-3 demethylation to form paraxanthine (B195701) (1,7-dimethylxanthine), a reaction primarily catalyzed by the cytochrome P450 enzyme CYP1A2. researchgate.netpharmgkb.org
The major urinary metabolites identified that retained the ¹⁴C label from the 1-methyl position were 1-methylxanthine (B19228) and 1-methyluric acid, accounting for approximately 18% and 15% of the administered dose, respectively. researchgate.netnih.gov Another significant metabolite was 5-acetylamino-6-amino-3-methyluracil. researchgate.netnih.gov The detection of these specific compounds provided direct evidence for the metabolic pathways involving the 1-methyl group. The stability of the N-hydroxymethyl intermediate in amide demethylation, as seen in caffeine, is a key factor in these pathways. academie-sciences.fr
| Metabolite | Approximate Percentage of Administered Dose |
|---|---|
| 1-methylxanthine | ~18% |
| 1-methyluric acid | ~15% |
| 5-acetylamino-6-amino-3-methyluracil | 7-35% |
Contributions to Understanding Purine (B94841) Alkaloid Biosynthesis and Catabolism Pathways
In the realm of plant biology, [1-methyl-¹⁴C]caffeine has been instrumental in unraveling the biosynthesis and breakdown of purine alkaloids in species like tea (Camellia sinensis) and coffee (Coffea arabica). nih.govigem.org
Studies have shown that the main biosynthetic route to caffeine is a four-step pathway starting from xanthosine (B1684192), which is converted to 7-methylxanthosine (B1261978), then to 7-methylxanthine (B127787), followed by theobromine (B1682246), and finally caffeine. nih.govigem.orgnih.gov The enzymes responsible for the three methylation steps are S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases. nih.govimrpress.com
Tracer experiments using radiolabeled precursors have been fundamental in establishing this pathway. igem.orgoup.com For instance, the conversion of theobromine to caffeine represents the final methylation step. oup.com The use of [¹⁴C]caffeine has also shed light on its catabolism. In many plants, caffeine is slowly broken down by the sequential removal of its methyl groups, eventually leading to xanthine (B1682287). nih.gov The conversion of caffeine to theophylline (B1681296) is often the rate-limiting step in this degradation process. igem.orgoup.com
| Step | Precursor | Product | Enzyme Type |
|---|---|---|---|
| 1 | Xanthosine | 7-methylxanthosine | N-methyltransferase |
| 2 | 7-methylxanthosine | 7-methylxanthine | N-methyl nucleosidase |
| 3 | 7-methylxanthine | Theobromine | N-methyltransferase (Theobromine synthase) |
| 4 | Theobromine | Caffeine | N-methyltransferase (Caffeine synthase) |
Insights into Ligand-Receptor Dynamics at the Molecular Level
Caffeine, [1-methyl-¹⁴C] serves as a valuable radioligand in binding assays to study its interaction with various receptors, most notably adenosine (B11128) receptors. revvity.comrevvity.com Caffeine is a non-selective antagonist of adenosine receptors, and the radiolabeled form allows for precise quantification of binding parameters. revvity.com
Radioligand binding assays are considered a gold standard for determining the affinity of a ligand for its receptor. giffordbioscience.com These assays can be used to determine key parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibition constant (Ki) of competing ligands. revvity.comgiffordbioscience.com The use of [1-methyl-¹⁴C]caffeine in such assays provides high sensitivity and allows for the characterization of drug-target interactions. sygnaturediscovery.com
These studies are crucial for understanding the molecular basis of caffeine's physiological effects, which are largely mediated by its antagonism of adenosine A₁ and A₂A receptors. caldic.comresearchgate.net The structural similarity between caffeine and adenosine allows caffeine to bind to these receptors, blocking the action of endogenous adenosine. researchgate.net Molecular dynamics simulations have further explored the binding modes of caffeine within the active site of its metabolizing enzyme, CYP1A2, revealing how its orientation influences the resulting metabolites. acs.orgnih.gov
| Parameter | Description |
|---|---|
| Dissociation Constant (Kd) | Measures the affinity of the radioligand for the receptor. |
| Maximum Binding Sites (Bmax) | Determines the total number of receptors in a given sample. |
| Inhibition Constant (Ki) | Indicates the affinity of an unlabeled competitor compound. |
| Association Rate Constant (kon) | Measures the rate at which the radioligand binds to the receptor. |
| Dissociation Rate Constant (koff) | Measures the rate at which the radioligand unbinds from the receptor. |
Role in Non-Clinical Drug Metabolism and Pharmacokinetic Studies in Isolated Systems
In non-clinical settings, [1-methyl-¹⁴C]caffeine is employed in in vitro and ex vivo systems to investigate drug metabolism and pharmacokinetics without the complexities of a whole organism. nih.gov These isolated systems, such as liver microsomes, cell cultures, and perfused organs, allow for a controlled examination of metabolic pathways and enzyme kinetics. pharmgkb.org
Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYP1A2, have been used with [1-methyl-¹⁴C]caffeine to study the rates of formation of its primary metabolites: paraxanthine, theobromine, and theophylline. pharmgkb.org These experiments have confirmed that CYP1A2 is responsible for over 95% of the initial metabolism of caffeine. pharmgkb.org
Such in vitro studies are essential for metabolic phenotyping, where caffeine is used as a probe drug to determine the activity of specific enzymes. frontiersin.orgbiorxiv.org The ratio of different metabolites of [1-methyl-¹⁴C]caffeine in these systems can provide a reliable measure of the enzymatic activity of CYP1A2, N-acetyltransferase-2, and xanthine oxidase. frontiersin.org
| Metabolite | Percentage of Metabolism | Primary Enzyme |
|---|---|---|
| Paraxanthine (1,7-dimethylxanthine) | 70-80% | CYP1A2 |
| Theobromine (3,7-dimethylxanthine) | ~7-8% | CYP1A2 |
| Theophylline (1,3-dimethylxanthine) | ~7-8% | CYP1A2 |
Future Directions and Emerging Research Avenues in 1 Methyl 14c Caffeine Research
Advancements in Site-Specific Radiolabeling Methodologies and Efficiency
The synthesis of [1-methyl-14C]-caffeine is crucial for its use as a radiotracer. Traditional methods for creating radiolabeled caffeine (B1668208) often involve partial synthesis, such as the methylation of xanthine (B1682287) derivatives like xanthine, methylxanthine, and dimethylxanthine, or total synthesis from labeled building blocks like urea (B33335) or formic acid. researchgate.net These methods, while effective, can sometimes be complex and may not always offer the highest efficiency or site-specificity.
Emerging trends in radiolabeling are moving towards greater precision and efficiency. numberanalytics.com While not yet standard for caffeine, techniques like click chemistry and enzymatic labeling are revolutionizing the site-specific attachment of radiolabels to complex biomolecules. numberanalytics.com These methods offer the potential for more controlled and efficient synthesis of radiolabeled compounds. For instance, new chelators are being developed that improve the stability and specificity of radiolabeled molecules, reducing non-specific binding. numberanalytics.com
Future research in this area will likely focus on adapting these advanced, site-specific labeling techniques to smaller molecules like caffeine. The goal is to develop more streamlined and efficient syntheses of [1-methyl-14C]-caffeine, which will enhance its utility in a variety of research applications.
High-Throughput Screening Applications Utilizing Radiolabeled Tracers
[1-methyl-14C]-caffeine is a valuable tool in high-throughput screening (HTS), a cornerstone of modern drug discovery. mdpi.com HTS allows for the rapid testing of large numbers of compounds against specific biological targets. mdpi.com Radiolabeled ligands like [1-methyl-14C]-caffeine are particularly useful in this context, especially for receptor binding assays. selvita.comnih.gov
One of the primary HTS techniques employing radiolabeled compounds is the Scintillation Proximity Assay (SPA). mdpi.comresearchgate.net SPA is a powerful tool for measuring the binding and activity of a wide range of drug targets. researchgate.net In a typical SPA-based competition binding assay, unlabeled drug candidates compete with a radiolabeled ligand, such as [1-methyl-14C]-caffeine, for binding to a receptor. selvita.com The signal generated is inversely proportional to the binding affinity of the test compound. This method is highly sensitive and can be miniaturized and automated, allowing for the screening of millions of compounds. mdpi.comresearchgate.net
The use of radiolabeled tracers like [1-methyl-14C]-caffeine in HTS offers several advantages. They allow for the study of ligand-receptor interactions with minimal disruption to the natural binding process. researchgate.net Furthermore, radioligand binding assays are often the method of choice when the native ligand is difficult to label using other techniques like fluorescence. selvita.com As HTS technologies continue to evolve, the demand for high-quality radiolabeled tracers such as [1-methyl-14C]-caffeine is expected to grow, driving further innovation in their application for drug discovery.
Integration with Advanced "Omics" Technologies (e.g., Radiometabolomics)
By using [1-methyl-14C]-caffeine, researchers can trace the parent compound and its metabolites through complex biological systems. nih.govresearchgate.net When combined with techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), it becomes possible to identify and quantify the full spectrum of caffeine metabolites in various biological matrices, such as urine. nih.govumich.edu For example, studies have used [1-methyl-14C]-caffeine to identify major metabolites in human urine, including 5-acetylamino-6-amino-3-methyluracil, 1-methylxanthine (B19228), and 1-methyluric acid. researchgate.net
Application in Environmental Fate and Biodegradation Studies of Xenobiotics (non-mammalian systems)
Caffeine is considered an environmental contaminant and a xenobiotic, a foreign chemical substance found within an organism that is not naturally produced or expected to be present. nih.gov The use of [1-methyl-14C]-caffeine is instrumental in studying its environmental fate and biodegradation in non-mammalian systems. These studies are crucial for understanding how caffeine persists and breaks down in ecosystems like soil and water. researchgate.netcdnsciencepub.com
Radiotracer studies using 14C-labeled compounds are a well-established method for investigating the microbial degradation of xenobiotics. researchgate.netresearchgate.net By introducing [1-methyl-14C]-caffeine into environmental samples, such as soil or water microcosms, scientists can track its transformation over time. A key measurement in these studies is the mineralization of the compound, which is the conversion of the 14C-labeled carbon into 14CO2. researchgate.netresearchgate.net This provides a direct measure of the extent to which microorganisms are breaking down the caffeine molecule.
Q & A
Basic Research Questions
Q. How is the purity and identity of [1-methyl-14C]caffeine validated in experimental settings?
- Methodological Answer : Radiolabeled compounds require rigorous characterization. For [1-methyl-14C]caffeine, purity is confirmed via radiochemical analysis (e.g., HPLC coupled with scintillation counting) to ensure isotopic integrity. Identity is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural and isotopic labeling positions. Known compounds should reference prior literature, while novel derivatives require full spectral data .
Q. What are standard protocols for administering [1-methyl-14C]caffeine in metabolic studies?
- Methodological Answer : Oral administration in human studies typically uses doses of 1–5 mg/kg body weight, with radiolabeled caffeine dissolved in ethanol or saline. Blood and urine samples are collected at timed intervals. Quantification of metabolites (e.g., paraxanthine, theobromine) employs liquid scintillation counting for ¹⁴C tracking and LC-MS/MS for structural identification. Dose calibration must account for isotopic dilution effects .
Q. How can researchers ensure reproducibility in caffeine receptor-binding assays?
- Methodological Answer : Key parameters include:
- Radioligand Specific Activity : Use 50–60 mCi/mmol for [1-methyl-14C]caffeine to balance sensitivity and background noise.
- Receptor Preparation : Isolate adenosine receptors (A₁, A₂ₐ) from mammalian cell lines (e.g., HEK-293) and validate via saturation binding with reference ligands.
- Buffer Conditions : Optimize pH (7.4) and ionic strength (150 mM NaCl) to stabilize receptor-ligand interactions.
Data should report Bmax (receptor density) and Kd (binding affinity) with triplicate measurements .
Advanced Research Questions
Q. How do metabolic pathways of [1-methyl-14C]caffeine differ across demographic subgroups, and how can contradictory data be resolved?
- Methodological Answer : Interindividual variability arises from CYP1A2 polymorphism, renal clearance rates, and sex hormones. To resolve contradictions:
- Cohort Stratification : Group participants by CYP1A2 genotype (e.g., CYP1A21F allele) and use population pharmacokinetic modeling.
- Controlled Studies : Standardize caffeine abstinence (≥48 hours pre-trial) to mitigate withdrawal confounds.
- Analytical Cross-Validation : Compare ¹⁴C tracer results with stable isotope (¹³C) methods to control for isotopic exchange artifacts .
Q. What experimental designs address the confounding effects of caffeine withdrawal in cognitive studies using radiolabeled analogs?
- Methodological Answer : Withdrawal reversal can distort results. Strategies include:
- Crossover Design : Randomize participants to caffeine-naïve (≤50 mg/day intake) and habitual-user groups, with washout periods ≥2 weeks.
- Blinding : Use placebo-controlled administration of [1-methyl-14C]caffeine.
- Biomarker Monitoring : Measure salivary caffeine and cortisol levels pre/post-intervention to quantify withdrawal impact .
Q. How can isotopic tracing with [1-methyl-14C]caffeine improve understanding of adenosine receptor dynamics in neurodegenerative models?
- Methodological Answer : In Parkinson’s disease models (e.g., MPTP-treated mice), autoradiography with ¹⁴C-caffeine reveals regional adenosine receptor occupancy. Steps:
- Tissue Sectioning : Use cryosections (20 µm thickness) from brain regions (striatum, substantia nigra).
- Competition Assays : Co-incubate with A₂ₐ antagonists (e.g., istradefylline) to quantify receptor specificity.
- Quantitative Imaging : Pair with phosphor imaging for high-resolution ¹⁴C signal detection .
Data Analysis & Reporting
Q. What statistical approaches are critical for interpreting dose-response relationships in ¹⁴C-caffeine studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model receptor binding or metabolic rates. For small sample sizes, apply Bayesian hierarchical models to account for inter-subject variability. Report 95% credible intervals and effect sizes (Cohen’s d) rather than relying solely on p-values .
Q. How should researchers handle discrepancies between in vitro and in vivo metabolic data for [1-methyl-14C]caffeine?
- Methodological Answer : Discrepancies often arise from hepatic vs. extrahepatic metabolism. Resolve via:
- Microsomal Incubations : Compare human liver microsomes (HLM) with primary hepatocytes to identify enzyme contributions.
- Tracer Kinetic Modeling : Use compartmental models to distinguish first-pass vs. systemic metabolism.
- Interspecies Validation : Replicate findings in transgenic mice expressing human CYP1A2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
